molecular formula C11H21N B1451811 N-(2-cyclohexylethyl)cyclopropanamine CAS No. 1152851-34-7

N-(2-cyclohexylethyl)cyclopropanamine

Cat. No. B1451811
CAS RN: 1152851-34-7
M. Wt: 167.29 g/mol
InChI Key: DCRYSEKWBWFHHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing cyclopropanes presents significant challenges for any synthetic chemist . This review aims to highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . In another study, NDTI derivatives having N-(2-cyclohexylethyl) groups were reported .


Molecular Structure Analysis

The molecular structure of “N-(2-cyclohexylethyl)cyclopropanamine” is complex. It has a molecular formula of C13H25N and a molecular weight of 195.34 g/mol . The compound’s complexity is due to its unique molecular structure, which provides valuable insights into various biological processes and drug development.


Chemical Reactions Analysis

The chemical reactions involving “N-(2-cyclohexylethyl)cyclopropanamine” are complex and diverse. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

1. Applications in CNS Treatment

Cyclopropanamine compounds, including N-(2-cyclohexylethyl)cyclopropanamine, have been explored for their potential in treating various central nervous system (CNS) disorders. A study discusses the use of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1) for treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

2. Catalytic Applications

Cyclopropenimine, related to cyclopropanamines, has been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This catalysis is significant for producing aryl and aliphatic N-Boc-aldimines, important in various chemical syntheses (Bandar & Lambert, 2013).

3. Use in Synthesis of Biologically Active Compounds

Cyclopropylamines, including substituted versions, are key building blocks in synthesizing biologically active compounds. A study reports the synthesis of these compounds by intramolecular coupling of terminal olefinic and N,N-dimethylcarboxamide moieties of amino acid derivatives (Cao, Xiao, & Joullié, 1999).

4. Comparison with Other Amines

Cyclopropylamine's association compared to n-propylamine has been studied, revealing insights into its unique chemical properties like ring strain and acidity, which are crucial for understanding its interactions and potential applications (Wolff, Schaad, & Wolff, 1988).

5. Antitumor Applications

Cyclopropylamine compounds have been studied for their potential as antitumor agents. A particular study discusses bis-cationic complexes with cyclopropylamine showing significant activity against cancer cell proliferation, even overcoming cisplatin and multidrug resistance (Marzano et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 2-cyclohexyl-ethylamine, indicates that it is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2-cyclohexylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRYSEKWBWFHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexylethyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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